sakacin P
sakacin P
Sakacin p belongs to the class of organic compounds known as fatty amides. These are carboxylic acid amide derivatives of fatty acids, that are formed from a fatty acid and an amine. Thus, sakacin p is considered to be a fatty amide lipid molecule. Sakacin p is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Sakacin p has been primarily detected in urine. Within the cell, sakacin p is primarily located in the cytoplasm.
Brand Name:
Vulcanchem
CAS No.:
146240-19-9
VCID:
VC0235339
InChI:
InChI=1S/C9H16N2O4/c1-5(6(12)7(10)13)11-8(14)15-9(2,3)4/h5H,1-4H3,(H2,10,13)(H,11,14)
SMILES:
CC(C(=O)C(=O)N)NC(=O)OC(C)(C)C
Molecular Formula:
C18H21N3O2
Molecular Weight:
216.23 g/mol
sakacin P
CAS No.: 146240-19-9
Main Products
VCID: VC0235339
Molecular Formula: C18H21N3O2
Molecular Weight: 216.23 g/mol
CAS No. | 146240-19-9 |
---|---|
Product Name | sakacin P |
Molecular Formula | C18H21N3O2 |
Molecular Weight | 216.23 g/mol |
IUPAC Name | tert-butyl N-(4-amino-3,4-dioxobutan-2-yl)carbamate |
Standard InChI | InChI=1S/C9H16N2O4/c1-5(6(12)7(10)13)11-8(14)15-9(2,3)4/h5H,1-4H3,(H2,10,13)(H,11,14) |
Standard InChIKey | VMETVXNVLXCEFC-UHFFFAOYSA-N |
SMILES | CC(C(=O)C(=O)N)NC(=O)OC(C)(C)C |
Canonical SMILES | CC(C(=O)C(=O)N)NC(=O)OC(C)(C)C |
Description | Sakacin p belongs to the class of organic compounds known as fatty amides. These are carboxylic acid amide derivatives of fatty acids, that are formed from a fatty acid and an amine. Thus, sakacin p is considered to be a fatty amide lipid molecule. Sakacin p is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Sakacin p has been primarily detected in urine. Within the cell, sakacin p is primarily located in the cytoplasm. |
Synonyms | sakacin P |
PubChem Compound | 383827 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume